7-Hydroxyemodin
Overview
Description
7-Hydroxyemodin, also known as alaternin, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, including rhubarb and certain fungi. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyemodin can be synthesized through the hydroxylation of emodinThis can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of emodin from natural sources such as rhubarb, followed by chemical modification to introduce the hydroxyl group at the desired position. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyemodin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Hydroxyemodin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, bacterial and viral infections, and cancer.
Industry: Used in the development of natural dyes and pigments due to its vibrant color properties
Mechanism of Action
7-Hydroxyemodin is structurally similar to other hydroxylated derivatives of emodin, such as 2-hydroxyemodin, 4-hydroxyemodin, and 5-hydroxyemodin. it is unique in its specific hydroxylation pattern, which contributes to its distinct pharmacological properties .
Comparison with Similar Compounds
- 2-Hydroxyemodin
- 4-Hydroxyemodin
- 5-Hydroxyemodin
- ω-Hydroxyemodin
- Emodic acid
Properties
IUPAC Name |
1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,16-17,19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHJRBCPBBUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144855 | |
Record name | 7-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-40-7 | |
Record name | 7-Hydroxyemodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYEMODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6J25O71RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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